Tributyl prop-1-ene-1,2,3-tricarboxylate
Overview
Description
Tributyl prop-1-ene-1,2,3-tricarboxylate is a multifaceted compound, actively employed for synthesizing pharmaceuticals and agrochemicals . The inherent plasticizing properties of this compound have sparked interest in the polymer industry .
Synthesis Analysis
The synthesis of Tributyl prop-1-ene-1,2,3-tricarboxylate is generally achieved through the esterification reaction of anhydride with the corresponding alcohol . The specific reaction conditions need to be adjusted according to the specific situation, and common catalysts include sulfuric acid .Molecular Structure Analysis
The molecular formula of Tributyl prop-1-ene-1,2,3-tricarboxylate is C18H30O6 . Its molecular weight is 342.4272 . The IUPAC Standard InChI is InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13- .Chemical Reactions Analysis
As a type of ester compound, Tributyl prop-1-ene-1,2,3-tricarboxylate can undergo esterification reactions and other organic synthesis reactions . It is mainly used in the field of organic synthesis as a reagent or intermediate for the preparation of other compounds .Physical And Chemical Properties Analysis
Tributyl prop-1-ene-1,2,3-tricarboxylate has a predicted density of 1.039±0.06 g/cm3 . Its boiling point is 121 °C at a pressure of 2 Torr . The compound has a molecular weight of 342.43 .Scientific Research Applications
Spectroscopic Studies
Tributyl prop-1-ene-1,2,3-tricarboxylate and its derivatives have been the subject of various spectroscopic studies. For instance, tributylstannyl citrates and propane-1,2,3-tricarboxylates were synthesized and analyzed using infrared, NMR, CP/MAS NMR, and Mössbauer spectroscopies. These studies revealed interesting insights into the solution and solid-state structures of these compounds, indicating isolated molecules or ionic pairs in non-coordinating solvents and polymeric chains in the solid state of citrates and propane-1,2,3-tricarboxylates (Holeček et al., 1999).
Catalysis
Tributyl prop-1-ene-1,2,3-tricarboxylate derivatives have been explored as catalysts. For example, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid supported on silica gel has been used as a novel and green catalyst for the formylation of alcohols and amines under neat conditions at room temperature (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Organic Synthesis
Various organic synthesis applications involve tributyl prop-1-ene-1,2,3-tricarboxylate derivatives. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane is an efficient reagent for preparing trifluoromethylated heterocyclic compounds (Hanamoto, Hakoshima, & Egashira, 2004). Also, E- and Z-β-formylvinyl synthons from 1-tributylstannyl-3,3-diethoxy-prop-1-ene via cross-coupling with acid chlorides have been investigated (Parrain et al., 1993).
Polymerization Catalyst Systems
Tributyl phosphite, a compound related to tributyl prop-1-ene-1,2,3-tricarboxylate, has been studied as a modifier of heterogeneous TiCl3/(C2H5)2AlCl propene polymerization catalyst systems, showing improved stereospecificity and activity (Karayannis, Khelghatian, & Lee, 1986).
Radical Allylation
Research on tributyl[2-(trimethylsilyl)prop-2-enyl]stannane demonstrated its high efficiency in the allylation of radicals, a crucial reaction in organic synthesis (Renaud, Gerster, & Ribezzo, 1994).
Click Chemistry
Studies have been conducted on 1,2,3-triazoles, which are derived from compounds similar to tributyl prop-1-ene-1,2,3-tricarboxylate, showing their significance in click chemistry and their diverse applications in drug discovery and bioconjugation reactions (Kolb & Sharpless, 2003).
properties
IUPAC Name |
tributyl (Z)-prop-1-ene-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANLNYYTSYHBAP-SQFISAMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C/C(=C/C(=O)OCCCC)/C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl prop-1-ene-1,2,3-tricarboxylate | |
CAS RN |
7568-58-3, 77630-53-6 | |
Record name | 1-Propene-1,2,3-tricarboxylic acid, tributyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributyl acetylcitrate impurity B [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077630536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributyl prop-1-ene-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBUTYL ACONITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1U6U57Y4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.